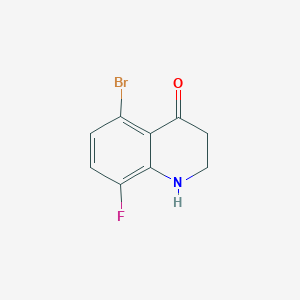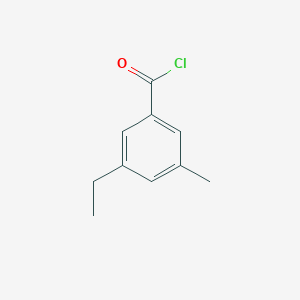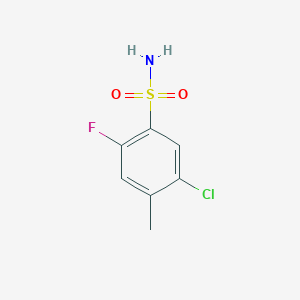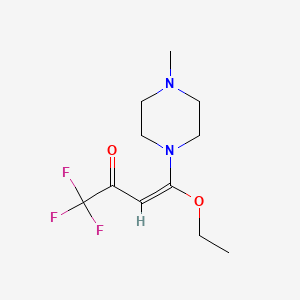
5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms attached to a dihydroquinolinone core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: The fluorine atom is introduced via nucleophilic substitution using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Cyclization: The final step involves cyclization to form the dihydroquinolinone core, often using acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), organolithium compounds
Major Products Formed:
Oxidation: Quinolinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinolinone derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the development of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, resulting in desired biological effects.
Comparación Con Compuestos Similares
5-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-fluoro-2,3-dihydroquinolin-4(1H)-one:
5-chloro-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Substitution of bromine with chlorine, leading to variations in chemical behavior and biological activity.
Uniqueness: The combination of bromine and fluorine atoms in 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Propiedades
Fórmula molecular |
C9H7BrFNO |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
5-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-2,12H,3-4H2 |
Clave InChI |
URLOFSHBZBITFE-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C=CC(=C2C1=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)




![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)





![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)
